molecular formula C7H6ClNO B048467 3-Methylpyridine-4-carbonyl chloride CAS No. 64915-79-3

3-Methylpyridine-4-carbonyl chloride

Cat. No. B048467
CAS RN: 64915-79-3
M. Wt: 155.58 g/mol
InChI Key: KSDVVNBPDOBZTI-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-carbonyl chloride, also known as 2-Chloro-6-methylisonicotinoyl chloride, is a chemical compound . It is a derivative of 3-Methylpyridine, which is an organic compound with the formula 3-CH3C5H4N . This colorless liquid is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .


Synthesis Analysis

3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia . These ingredients are combined as gases which flow over an oxide-based heterogeneous catalyst . The reaction is multistep, culminating in cyclisation .


Molecular Structure Analysis

The molecular weight of 3-Methylpyridine-4-carbonyl chloride is 190.03 . The empirical formula is C7H5Cl2NO . The structure of the compound can be represented by the SMILES string Cc1cc(cc(Cl)n1)C(Cl)=O .


Chemical Reactions Analysis

Carbonyl compounds with leaving groups, such as 3-Methylpyridine-4-carbonyl chloride, have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylpyridine-4-carbonyl chloride include a refractive index of 1.5555 and a density of 1.361 g/mL at 25 °C . The boiling point is 80-85 °C/3-4 mmHg .

Safety And Hazards

3-Methylpyridine-4-carbonyl chloride is classified as a skin corrosive (Category 1B), causing severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 3-Methylpyridine-4-carbonyl chloride are not available, it’s worth noting that pyridine derivatives are widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries . They have potential as bioactive ligands and chemosensors .

properties

IUPAC Name

3-methylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDVVNBPDOBZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534767
Record name 3-Methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-4-carbonyl chloride

CAS RN

64915-79-3
Record name 3-Methylpyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-methylisonicotinic acid (100 mg, 0.729 mmol) suspended in DCM (2.5 mL) was added thionyl chloride (260 mg, 2.188 mmol). The reaction mixture was stirred at room temperature for about 3 hours. The solvent was removed under reduced pressure and the residue was dried under high vacuum for 1 hour to give 3-methyl-isonicotinoyl chloride.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

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